Comprehensive NMR Analysis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde: A Technical Guide for Structural Elucidation
Comprehensive NMR Analysis of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde: A Technical Guide for Structural Elucidation
Abstract
N-arylpyrazole-5-carbaldehydes are critical pharmacophores and versatile building blocks in the development of kinase inhibitors and anti-inflammatory agents[1]. The precise structural elucidation of these intermediates is paramount for downstream synthetic success. This whitepaper provides an in-depth technical framework for the synthesis, acquisition, and interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde . By exploring the causality behind chemical shifts, anisotropic shielding, and acquisition protocols, this guide serves as a self-validating reference for researchers in drug development.
Structural Anatomy & Chemical Shift Causality
The interpretation of the NMR spectra for 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carbaldehyde relies on understanding the stereoelectronic interplay between the pyrazole core, the C-5 formyl group, and the N1-aryl substituent. Reference data from analogous structures, such as 1-phenyl-1H-pyrazole-5-carbaldehyde, provide a baseline for these assignments[2],[3].
Causality of 1 H NMR Chemical Shifts
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The Aldehyde Proton (CHO): The highly deshielded singlet at ~9.85 ppm is a direct result of the strong diamagnetic anisotropy of the carbonyl C=O double bond, which withdraws electron density and exposes the proton to the external magnetic field[2].
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Pyrazole Core (H-3 vs. H-4): Pyrazole protons exhibit distinct regiochemical signatures. H-3 is adjacent to the electronegative N2 atom, resulting in a downfield shift (~7.75 ppm). Conversely, H-4 (~7.10 ppm) is significantly more shielded due to resonance electron donation from the nitrogen lone pairs into the π -system.
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Steric-Induced Anisotropic Shielding (2'-CH 3 ): The 2'-methyl group on the aryl ring experiences an anomalous upfield shift (~2.05 ppm) compared to the 4'-methyl group (~2.38 ppm). This is caused by steric hindrance: the bulky 2'-methyl group clashes with the C-5 formyl group, forcing the 2,4-dimethylphenyl ring to twist out of coplanarity with the pyrazole ring. Consequently, the 2'-methyl protons are locked within the shielding cone of the pyrazole π -system.
Causality of 13 C NMR Chemical Shifts
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Quaternary Carbons: The C-5 carbon (~139.0 ppm) is deshielded by the adjacent electronegative N1 and the electron-withdrawing formyl group. The carbonyl carbon itself resonates characteristically near ~179.5 ppm[3].
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Aryl Ring: The N-linked C-1' carbon is deshielded (~136.0 ppm) due to the inductive effect of the pyrazole nitrogen.
Quantitative Spectral Data Summaries
Table 1: Predicted 1 H NMR Assignments (500 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Rationale |
| CHO | 9.85 | s | - | 1H | Deshielded by carbonyl anisotropy[2]. |
| Pyr H-3 | 7.75 | d | 1.8 | 1H | Deshielded by adjacent N2. |
| Aryl H-6' | 7.20 | d | 8.0 | 1H | Ortho to N1; minimal shielding. |
| Aryl H-3' | 7.15 | d | 1.5 | 1H | Meta to N1; split by meta H-5'. |
| Pyr H-4 | 7.10 | d | 1.8 | 1H | Upfield due to resonance electron donation. |
| Aryl H-5' | 7.10 | dd | 8.0, 1.5 | 1H | Ortho to 4'-CH 3 ; split by H-6' and H-3'. |
| 4'-CH 3 | 2.38 | s | - | 3H | Typical para-methyl chemical shift. |
| 2'-CH 3 | 2.05 | s | - | 3H | Upfield shifted due to pyrazole shielding cone. |
Table 2: Predicted 13 C NMR Assignments (125 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| CHO | 179.5 | C=O | Carbonyl carbon[3]. |
| Pyr C-3 | 140.5 | CH | Adjacent to N2. |
| Aryl C-4' | 139.5 | C | Attached to para-methyl. |
| Pyr C-5 | 139.0 | C | Attached to formyl group. |
| Aryl C-1' | 136.0 | C | Attached to N1. |
| Aryl C-2' | 135.5 | C | Attached to ortho-methyl. |
| Aryl C-3' | 131.0 | CH | Aromatic CH. |
| Aryl C-5' | 127.5 | CH | Aromatic CH. |
| Aryl C-6' | 126.0 | CH | Aromatic CH. |
| Pyr C-4 | 112.5 | CH | Shielded by resonance from N1/N2. |
| 4'-CH 3 | 21.0 | CH 3 | Typical aryl methyl. |
| 2'-CH 3 | 17.5 | CH 3 | Sterically crowded ortho-methyl. |
Synthesis & Sample Generation
While pyrazoles are readily functionalized via electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), this pathway is highly regioselective for the C-4 position due to the π -excessive nature of the heterocycle. To access the C-5 carbaldehyde, a directed metalation strategy is required. The inductive electron-withdrawing effect of the N1-aryl group acidifies the C-5 proton, allowing for directed ortho-lithiation.
Directed lithiation and formylation pathway for synthesizing C-5 pyrazole carbaldehydes.
Step-by-Step Synthesis Protocol
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Preparation: Dissolve 1-(2,4-dimethylphenyl)-1H-pyrazole (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete deprotonation at the C-5 position.
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Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then allow to warm to room temperature[1].
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Workup: Quench the reaction with saturated aqueous NH 4 Cl. Extract with ethyl acetate, dry over MgSO 4 , and purify via silica gel chromatography to yield the target compound.
Experimental Protocols for NMR Acquisition
To ensure a self-validating system, the NMR acquisition must follow strict parameters to guarantee quantitative integration and high-resolution peak splitting.
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that cause magnetic susceptibility gradients.
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Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe to the 1 H and 13 C frequencies. Perform gradient shimming (Z1-Z5) until the CDCl 3 residual solvent peak linewidth at half-height is < 1.0 Hz.
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1 H NMR Acquisition:
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Pulse Sequence: Standard 30° pulse (zg30). A 30° pulse is chosen over a 90° pulse to allow for faster longitudinal relaxation (T1), ensuring quantitative integration of the methyl groups versus the single protons.
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Relaxation Delay (D1): 2.0 seconds.
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Scans (NS): 16.
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13 C NMR Acquisition:
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Pulse Sequence: Proton-decoupled 13 C sequence (zgpg30).
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Relaxation Delay (D1): Extended to 3.0 seconds to allow the quaternary carbons (C-5, C-1', C-2', C-4') to fully relax, preventing signal suppression.
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Scans (NS): 512 to 1024 (depending on sample concentration) to achieve a signal-to-noise ratio > 10:1 for quaternary carbons.
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Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C before Fourier Transformation. Phase and baseline correct manually. Reference the spectrum to TMS (0.00 ppm) or residual CHCl 3 (7.26 ppm for 1 H, 77.16 ppm for 13 C)[1].
Mechanistic Workflow for Spectral Assignment
Structural verification relies on a logical progression from 1D to 2D NMR techniques.
Logical workflow for complete 1D and 2D NMR spectral assignment.
2D NMR Logic
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HSQC (Heteronuclear Single Quantum Coherence): Used to map the directly attached protons to their respective carbons. This will immediately differentiate the methyl carbons (~17.5 and ~21.0 ppm) by correlating them to the 2.05 and 2.38 ppm proton singlets.
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HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons. The aldehyde proton (~9.85 ppm) will show a strong 2-bond correlation to the pyrazole C-5 carbon (~139.0 ppm) and a 3-bond correlation to the pyrazole C-4 carbon (~112.5 ppm). The 2'-methyl protons (~2.05 ppm) will show 3-bond correlations to C-1' (~136.0 ppm) and C-3' (~131.0 ppm), confirming the regiochemistry of the aryl ring.
References
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Title: Arene C–H Amination with N-Heteroarenes by Catalytic DDQ Photocatalysis | The Journal of Organic Chemistry Source: acs.org URL: [Link][2]
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Title: Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization | ACS Medicinal Chemistry Letters Source: acs.org URL: [Link][1]
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Title: Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines | RSC Advances Source: rsc.org URL: [Link][3]
